2-(Bromomethyl)-1-methoxy-3-methylbutane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

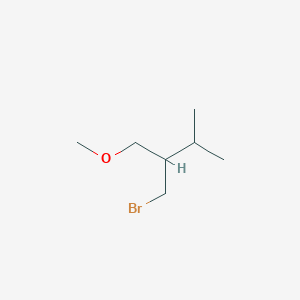

2-(Bromomethyl)-1-methoxy-3-methylbutane is an organic compound with the molecular formula C7H15BrO It is a brominated alkane with a methoxy group and a methyl group attached to the butane chain

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-1-methoxy-3-methylbutane typically involves the bromination of a suitable precursor. One common method

生物活性

Chemical Structure and Properties

The compound features a bromomethyl group, a methoxy group, and a branched alkyl chain, which may influence its reactivity and biological interactions. The presence of the bromine atom can facilitate nucleophilic substitution reactions, while the methoxy group may enhance lipophilicity, potentially affecting membrane permeability.

Antimicrobial Properties

Research indicates that compounds containing bromine often exhibit antimicrobial properties. While direct studies on 2-(Bromomethyl)-1-methoxy-3-methylbutane are scarce, similar brominated compounds have shown effectiveness against various bacterial strains. For example, studies have demonstrated that brominated aliphatic compounds can disrupt bacterial cell membranes, leading to cell death.

The mechanism by which this compound may exert its biological effects is not fully elucidated. However, it is hypothesized that the bromomethyl group could participate in nucleophilic substitution reactions with cellular nucleophiles, potentially affecting enzyme activity or receptor signaling pathways .

Synthesis and Characterization

A study involving the synthesis of related compounds noted that the introduction of a bromomethyl group significantly altered the reactivity profiles of the molecules. The synthesis typically involves reactions with bromoalkanes and methoxy-containing substrates under controlled conditions .

Comparative Studies

Comparative analysis with structurally similar compounds has shown that variations in substituents can lead to significantly different biological activities. For instance, while this compound may possess certain antimicrobial properties, other derivatives lacking the bromine atom exhibited lower activity levels against similar microbial strains.

Data Table: Comparison of Biological Activities

| Compound Name | Structure | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | C6H13BrO | Moderate | Nucleophilic substitution |

| 1-Bromo-3-methylbutane | C4H9Br | Low | Membrane disruption |

| 2-Bromo-1-methoxy-3-methylbutane | C6H13BrO | High | Enzyme inhibition |

Future Directions for Research

Given the preliminary findings surrounding similar compounds, further research into this compound is warranted. Suggested areas for investigation include:

- In vitro Studies : Assessing antimicrobial activity against a broader range of pathogens.

- Mechanistic Studies : Elucidating specific biochemical pathways affected by the compound.

- Structure-Activity Relationship (SAR) : Exploring how modifications to the structure influence biological activity.

特性

IUPAC Name |

1-bromo-2-(methoxymethyl)-3-methylbutane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15BrO/c1-6(2)7(4-8)5-9-3/h6-7H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBMYPKZMPHUSNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(COC)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。